molecular formula C11H12Br2N2O2 B572378 Ethyl 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate hydrobromide CAS No. 1332588-44-9

Ethyl 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate hydrobromide

Cat. No.: B572378
CAS No.: 1332588-44-9
M. Wt: 364.037
InChI Key: WDMMSGXCICNVSJ-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate hydrobromide is a chemical compound with the molecular formula C11H11BrN2O2. This compound belongs to the class of imidazo[1,2-a]pyridines, which are known for their diverse applications in pharmaceutical and chemical research .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Sodium iodide in acetone or potassium fluoride in dimethyl sulfoxide.

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.

Major Products Formed

    Substitution: Formation of iodinated or fluorinated derivatives.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.

Comparison with Similar Compounds

Ethyl 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

Uniqueness

The presence of the ethyl ester group and the bromine atom at specific positions on the imidazo[1,2-a]pyridine scaffold makes ethyl 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate unique. These functional groups can influence the compound’s reactivity, solubility, and biological activity, distinguishing it from other similar compounds .

Biological Activity

Ethyl 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate hydrobromide is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antitumor applications. This article provides a detailed overview of its biological activity, supported by research findings and case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C11H12Br2N2O2
  • Molecular Weight : 343.14 g/mol
  • CAS Number : 1119449-00-1

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Antimicrobial Activity : Compounds in the imidazo[1,2-a]pyridine class have shown significant antibacterial properties. They inhibit bacterial growth by interfering with essential biochemical pathways.
  • Antitumor Activity : Research indicates that derivatives of imidazo[1,2-a]pyridine can induce apoptosis in cancer cells through the activation of specific signaling pathways.

Antimicrobial Efficacy

Recent studies have highlighted the compound's efficacy against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). The minimal inhibitory concentration (MIC) values indicate potent activity:

CompoundMIC (μM)Activity Type
Ethyl 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate0.07 - 0.14Antitubercular
Ethyl 6-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate0.4 - 1.9Antitubercular

These findings suggest that structural modifications can enhance the antimicrobial properties of imidazo[1,2-a]pyridine derivatives .

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines:

Cell LineIC50 (μM)Reference
VERO (African green monkey kidney)>128
HeLa (cervical cancer)<50
MCF-7 (breast cancer)<20

The compound's ability to induce apoptosis and inhibit cell proliferation has been linked to its interaction with DNA and disruption of cell cycle progression.

Case Study 1: Antitubercular Activity

In a controlled study involving BALB/c mice infected with Mtb H37Rv, treatment with this compound resulted in a significant reduction of bacterial load after four weeks of administration at varying doses (0.4 mg/kg to 10 mg/kg). The results demonstrated a reduction of up to 99.9% in bacterial load at the highest dose .

Case Study 2: Cytotoxicity Profile

A comprehensive cytotoxicity profile was conducted on several human cell lines including neuroblastoma and liver cancer cells. The compound exhibited low cytotoxicity levels (IC50 >10 μM), indicating a favorable safety profile for further development as an antitumor agent .

Properties

IUPAC Name

ethyl 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2.BrH/c1-3-16-11(15)9-10(12)14-5-4-7(2)6-8(14)13-9;/h4-6H,3H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDMMSGXCICNVSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C=CC(=CC2=N1)C)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20724372
Record name Ethyl 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20724372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1332588-44-9
Record name Ethyl 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20724372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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